molecular formula C9H16ClNO B6211920 1-oxa-8-azaspiro[5.5]undec-3-ene hydrochloride CAS No. 2703774-77-8

1-oxa-8-azaspiro[5.5]undec-3-ene hydrochloride

Cat. No.: B6211920
CAS No.: 2703774-77-8
M. Wt: 189.7
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Description

1-oxa-8-azaspiro[5.5]undec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structural feature where a tetrahydropyran ring is fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxa-8-azaspiro[5.5]undec-3-ene hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a promising approach due to its efficiency in constructing the spirocyclic structure. Optimization of reaction conditions and scaling up the process would be necessary for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-oxa-8-azaspiro[5.5]undec-3-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated spirocyclic compounds.

Scientific Research Applications

1-oxa-8-azaspiro[5.5]undec-3-ene hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-oxa-8-azaspiro[5.5]undec-3-ene hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules within the bacterial cell, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxa-8-azaspiro[5.5]undec-3-ene hydrochloride is unique due to its specific spirocyclic structure, which imparts flexibility and a limited number of degrees of freedom. This structural feature makes it a valuable scaffold in drug design and development, offering potential advantages over other spirocyclic compounds .

Properties

CAS No.

2703774-77-8

Molecular Formula

C9H16ClNO

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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